REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:7]([O:9]C)=O.[NH2:11][C:12](N)=[O:13]>>[S:5]1[C:6]2[C:7](=[O:9])[NH:11][C:12](=[O:13])[NH:1][C:2]=2[N:3]=[CH:4]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1N=CSC1C(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
190 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The hot reaction mixture is poured onto sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
any insoluble material is removed by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=NC=2NC(NC(C21)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |